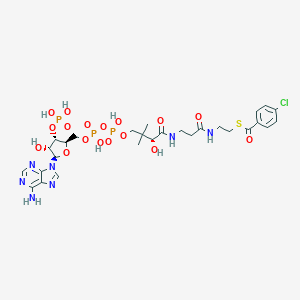![molecular formula C8H11ClN2O2S B050780 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride CAS No. 720720-96-7](/img/structure/B50780.png)
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
"5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride" is a compound that falls under the category of heterocyclic compounds. This category is known for its significance in pharmaceutical chemistry due to the unique properties that these compounds possess, including their biological activity.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-component reactions or novel synthesis methods that allow for the construction of complex molecular architectures. For instance, novel synthesis and reactions involving dialkyl-4,6-dioxo-tetrahydroisothiazolo pyrimidine carbonitriles and derivatives of 4-oxo-tetrahydrothiaindene have been developed, showcasing the versatility of synthetic approaches in generating structurally diverse heterocycles (Chang et al., 2003).
Molecular Structure Analysis
Molecular structure analysis of heterocyclic compounds like "5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride" and its analogs often involves X-ray crystallography or spectroscopic methods to determine the arrangement of atoms within the molecule and the nature of its 3D conformation. The study of the crystal structure of related compounds reveals intricate details about their molecular geometry and intermolecular interactions (Canfora et al., 2010).
Chemical Reactions and Properties
Heterocyclic compounds undergo a variety of chemical reactions that modify their structure and, consequently, their chemical properties. For example, bromination, diazo-coupling, and microwave-assisted synthesis techniques have been applied to synthesize isothiazolopyridines, demonstrating the chemical reactivity of these compounds and the potential to generate novel derivatives with interesting properties (Youssef et al., 2012).
Wissenschaftliche Forschungsanwendungen
Anticoagulant Activity : A study explored the use of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a binding element in non-amidine factor Xa inhibitors, suitable for orally available anticoagulants. The compound displayed potent anti-factor Xa activity and extended prothrombin time in rats, suggesting potential as an anticoagulant (Haginoya et al., 2004).
Synthesis of Heterocyclic Compounds : Research on the synthesis of various heterocyclic compounds utilized 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. These studies contribute to the broader understanding of the chemistry of pyridine-based heterocycles (El-Kashef et al., 2010).
Improved Synthesis Methods : Improved synthesis methods for tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid lithium salts, which are derivatives of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, have been developed. These methods are important for the facile preparation of related thiazolopyridine and tetrahydrothiazolopyridine derivatives (Haginoya et al., 2004).
Synthesis of Pyrimidinethiols and Thiazolo[5,4-D]pyrimidines : The preparation of pyrimidinethiols and thiazolo[5,4-d]pyrimidines involved reactions using derivatives of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. These compounds are significant in medicinal chemistry for developing novel pharmaceuticals (Harnden & Hurst, 1990).
Antibacterial Activity : A study involving the synthesis of 4-methylthiazole-5-carboxylic acid derivatives, which include a 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine component, found moderate to good antimicrobial activity, suggesting potential use in antibacterial applications (Babu et al., 2016).
Anticonvulsant Activities : Research on 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, which are structurally related to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, evaluated their anticonvulsant activities. One compound in particular showed promising results in both experimental methods used for testing anticonvulsant activity (Wang et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIYEBIMFPQYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456966 | |
| Record name | 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | |
CAS RN |
720720-96-7 | |
| Record name | 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)




